5-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline

Descripción general

Descripción

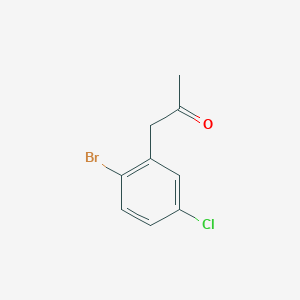

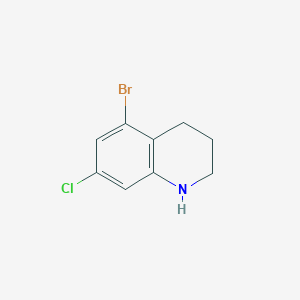

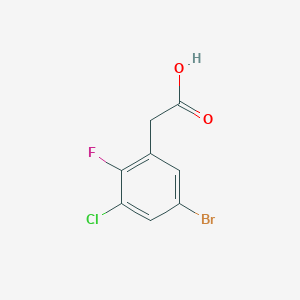

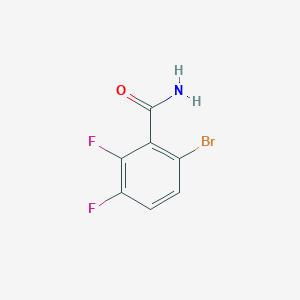

5-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline is a chemical compound . It is a derivative of tetrahydroquinoline, which is an organic compound that is the semi-hydrogenated derivative of quinoline . Tetrahydroquinoline is a colorless oil .

Synthesis Analysis

Tetrahydroquinolines are produced by hydrogenation of quinolines . In recent years, considerable research interest has been witnessed toward synthesis of its C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities . This includes reactions involving isomerization of iminium intermediate .Molecular Structure Analysis

The molecular structure of 5-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline is available on various chemical databases . The molecular formula is C9H9BrClN .Chemical Reactions Analysis

The C (1)-functionalization of tetrahydroisoquinolines has been achieved through various multicomponent reactions . In particular, reactions involving isomerization of iminium intermediate are highlighted .Aplicaciones Científicas De Investigación

Vibrational Spectroscopy and Computational Studies

5-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline and its derivatives have been studied using vibrational spectroscopy and computational methods. For instance, the Fourier transform infrared (FTIR) and FT-Raman spectra of 7-bromo-5-chloro-8-hydroxyquinoline (a related compound) were analyzed, and their vibrational frequencies were determined experimentally and compared with theoretical predictions from ab initio and density functional theory (DFT) calculations (Arjunan et al., 2009).

Antimalarial Activity

Compounds derived from 5-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline have been assessed for antimalarial activity. A series of di-Mannich bases derived from related compounds demonstrated superior activity against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum (Scott et al., 1988).

Synthetic Methodologies

Significant research has focused on developing synthetic methodologies for derivatives of 5-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline. For example, the synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile, an intermediate in PI3K/mTOR inhibitors, has been optimized and can be used for synthesizing derivatives of NVP-BEZ235 (Lei et al., 2015).

Bromination Reactions

Studies have also explored the bromination of 2-phenyl-1,2,3,4-tetrahydroquinoline derivatives, revealing insights into the formation of di- and tribrom derivatives and their molecular structures (Zemtsova et al., 2015).

Biological Evaluation Studies

Research into the biological applications includes the synthesis and characterization of Schiff base ligands derived from 5-bromo-7-chloro-1,2,3,4-tetrahydroquinoline. These studies also focus on their in vitro antibacterial, antifungal, and antioxidant activities (Siddappa et al., 2014).

Synthesis of Novel Compounds

Synthetic approaches have also been developed for novel compounds such as 7-bromo-5-(2′-chloro)phenyl-3-hydroxy-1-methyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one, showcasing different molecular forms and crystal structures (Kravtsov et al., 2012).

Safety and Hazards

5-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline is classified as Acute Tox. 4: H302+312+332; STOT SE 3: H335; Eye Irrit. 2: H319; Skin Irrit. 2: H315 . It is harmful if swallowed, in contact with skin or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Direcciones Futuras

The future directions for 5-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline could involve further exploration of its synthesis, particularly the C (1)-functionalization of tetrahydroisoquinolines via multicomponent reactions . Additionally, more research could be conducted to fully understand its mechanism of action and to explore its potential applications.

Mecanismo De Acción

Mode of Action

It’s known that tetrahydroquinolines can undergo c(1)-functionalization with alkynes

Biochemical Pathways

Tetrahydroquinolines are known to be involved in various biological activities, suggesting that they may affect a wide range of biochemical pathways .

Action Environment

It’s known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c . This suggests that light, moisture, and temperature may affect the stability of the compound.

Propiedades

IUPAC Name |

5-bromo-7-chloro-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClN/c10-8-4-6(11)5-9-7(8)2-1-3-12-9/h4-5,12H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLOHCCTDNVSTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2Br)Cl)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-a]pyrimidine, 3-bromo-6-methoxy-2-methyl-](/img/structure/B1380796.png)

![6-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1380799.png)